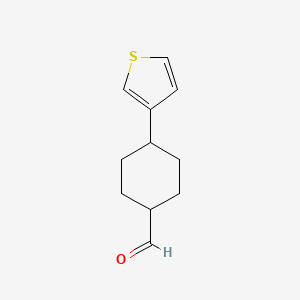
N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” is a complex organic compound that features a quinoline moiety, a hydrazine linkage, and bis(2-chloroethyl) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Hydrazineylidene Formation: The quinoline derivative is then reacted with hydrazine to form the hydrazineylidene linkage.
Attachment of Bis(2-chloroethyl) Groups: Finally, the hydrazineylidene-quinoline intermediate is reacted with 2-chloroethylamine under basic conditions to introduce the bis(2-chloroethyl) groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazineylidene linkage.
Reduction: Reduction reactions could target the quinoline ring or the hydrazineylidene linkage.
Substitution: The chloroethyl groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chloroethyl groups under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the quinoline or hydrazineylidene moieties.
Reduction: Reduced forms of the quinoline ring or hydrazineylidene linkage.
Substitution: Substituted derivatives where the chloroethyl groups are replaced by nucleophiles.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, the compound may be studied for its interactions with biomolecules, such as DNA or proteins, due to its potential as an anticancer agent.
Medicine
The compound’s structure suggests it could be explored for its cytotoxic properties, making it a candidate for anticancer drug development.
Industry
In industrial applications, the compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” exerts its effects likely involves:
DNA Interaction: The bis(2-chloroethyl) groups can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.
Molecular Targets: The compound may target specific enzymes or receptors involved in cell proliferation and survival pathways.
Pathways Involved: Apoptosis pathways could be activated as a result of DNA damage and cellular stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)-4-aminobenzene: Similar structure but lacks the quinoline and hydrazineylidene moieties.
Quinoline-based Anticancer Agents: Compounds like chloroquine or hydroxychloroquine that feature the quinoline ring but differ in other functional groups.
Uniqueness
The unique combination of the quinoline ring, hydrazineylidene linkage, and bis(2-chloroethyl) groups in “N,N-Bis(2-chloroethyl)-4-((2-(7-(trifluoromethyl)quinolin-4-yl)hydrazineylidene)methyl)aniline” provides a distinct set of chemical properties and biological activities that differentiate it from other compounds.
Propriétés
Formule moléculaire |
C21H20Cl2F3N4+ |
|---|---|
Poids moléculaire |
456.3 g/mol |
Nom IUPAC |
[4-[bis(2-chloroethyl)amino]phenyl]-methylidene-[[7-(trifluoromethyl)quinolin-4-yl]amino]azanium |
InChI |
InChI=1S/C21H20Cl2F3N4/c1-29(16-3-5-17(6-4-16)30(12-9-22)13-10-23)28-19-8-11-27-20-14-15(21(24,25)26)2-7-18(19)20/h2-8,11,14H,1,9-10,12-13H2,(H,27,28)/q+1 |
Clé InChI |
TWAWWKCBUXZVLD-UHFFFAOYSA-N |
SMILES canonique |
C=[N+](C1=CC=C(C=C1)N(CCCl)CCCl)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-methoxy-3-cyclobutene-1,2-dione](/img/structure/B12831361.png)
![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)

![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)

![(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12831440.png)


![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-10-(trifluoromethyl)undecan-2-ol](/img/structure/B12831451.png)
